{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol
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Description
{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol, also known as this compound, is a useful research compound. Its molecular formula is C17H12Cl2N4O and its molecular weight is 363.234. The purity is usually 95%.
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Scientific Research Applications
Metabolic Studies
- Metabolic research on this compound has led to the identification of several metabolites in humans, dogs, and rats, including various hydroxylation and ring-opened metabolites (Kanai, 1974).
Anticonvulsant Activity
- Novel derivatives of this compound have shown promising anticonvulsant activity, comparable to the standard drug diazepam (Narayana et al., 2006).
Mechanism of Hydrolysis
- The hydrolysis of this benzodiazepine involves a reversible mechanism, leading to the formation of ring-opened compounds. This process has been studied through spectral analysis (Jiménez et al., 1987).
Synthesis and Labeling
- The synthesis of carbon-14 and tritium-labeled versions of this compound has been achieved, contributing to biochemical and pharmaceutical research (Hayashi et al., 1974; Palmer, 1986).
Spectroscopic and Structural Analysis
- In-depth spectroscopic studies have been conducted on this compound, providing insights into its structural properties and molecular interactions, which are crucial for understanding its biological activity (Muthu, Prasath, & Arun Balaji, 2013).
Antimicrobial Activities
- Newly synthesized derivatives of this compound have been tested for antimicrobial activities, showing effectiveness against various bacterial strains (Tayade et al., 2016).
Properties
IUPAC Name |
[8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYWUDMVCLHND-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CO)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857850 |
Source
|
Record name | {8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145225-01-0 |
Source
|
Record name | {8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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